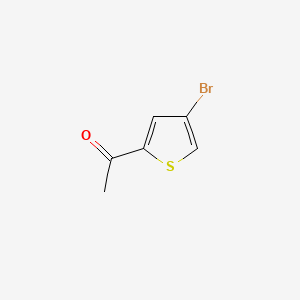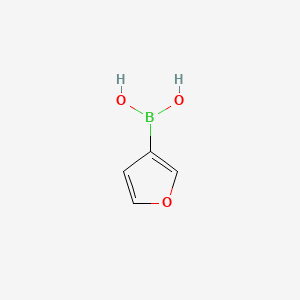
2-Acetyl-4-bromothiophene
Descripción general
Descripción
2-Acetyl-4-bromothiophene is a brominated thiophene derivative that is of interest in various fields of chemistry due to its potential applications in organic synthesis and pharmaceutical research. While the provided papers do not directly discuss 2-Acetyl-4-bromothiophene, they provide insights into related thiophene compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 2-Acetyl-4-bromothiophene.
Synthesis Analysis
The synthesis of thiophene derivatives often involves halogenated intermediates and acetylenic compounds. For instance, the preparation of tetrabromothiophene from 2-bromothiophene using sodium acetylide in liquid ammonia suggests a method that could potentially be adapted for the synthesis of 2-Acetyl-4-bromothiophene . Additionally, acetylenic ketones and acetals have been used as precursors for the synthesis of various substituted thiophenes, indicating that similar strategies could be employed for synthesizing 2-Acetyl-4-bromothiophene .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using spectroscopic techniques and computational methods. Quantum computational studies on 2-acetylthiophene and its bromination derivative provide insights into the vibrational analysis, electronic transitions, and molecular orbital calculations, which are essential for understanding the molecular structure of 2-Acetyl-4-bromothiophene . The molecular structure optimization of a novel thiophene-containing compound also highlights the importance of X-ray crystallography and DFT calculations in determining the geometry and electronic properties of such molecules .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that are crucial for their functionalization and application in synthesis. The acid-catalyzed dealkylation and metal-halogen interconversion reactions discussed in the synthesis of hydroxythiophenes suggest that 2-Acetyl-4-bromothiophene could also participate in similar reactions, potentially leading to the formation of new compounds . The use of 3-bromothiophene in organic synthesis to create thiophene polymers and other derivatives further demonstrates the reactivity of brominated thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be predicted based on their molecular structure and substituents. The computational studies on 2-acetylthiophene provide valuable information on its vibrational spectra, HOMO-LUMO gap, and non-linear optical properties, which can be used to infer the properties of 2-Acetyl-4-bromothiophene . Additionally, the molecular docking and ADME studies indicate the potential biological activity and drug-likeness of thiophene derivatives, which could be relevant for the pharmacological evaluation of 2-Acetyl-4-bromothiophene .
Aplicaciones Científicas De Investigación
Quantum Computational and Spectroscopic Studies
2-Acetylthiophene (2ATP) and its bromination compound, 2-acetyl-5-bromothiophene (2A5BTP), have been characterized using various experimental techniques such as FT-IR, FT-Raman, and UV–Vis. These compounds, including derivatives of 2-acetyl-4-bromothiophene, are analyzed for their electronic transitions, molecular orbital calculations, and charge exchanges within the molecule. Such studies aid in understanding the properties of these compounds, including their non-linear optical (NLO) properties, which are crucial for various applications in materials science and photonics (Rahuman et al., 2020).
Microwave-Assisted Synthesis
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes, which includes derivatives like 2-acetyl-4-bromothiophene, demonstrates the efficiency and versatility of this method in organic synthesis. The use of such compounds in Suzuki cross-coupling reactions highlights their importance in the formation of complex organic molecules, beneficial for pharmaceutical and materials research (Dawood et al., 2015).
Synthesis and Industrial Applications
2-Bromothiophene synthesis, a close relative of 2-acetyl-4-bromothiophene, has been extensively studied, providing insights into its industrial production methods. These methods are crucial for producing intermediates used in various chemical industries, including pharmaceuticals (Chen Li-gong, 2007).
Applications in Drug Intermediates
The preparation of drug intermediates, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene (a compound closely related to 2-acetyl-4-bromothiophene), showcases the application of these compounds in the pharmaceutical industry. This preparation is often part of undergraduate organic chemistry experiments, indicating its educational significance in addition to its practical applications (W. Min, 2015).
Catalytic Reactions
2-Acetyl-4-bromothiophene and related compounds have been utilized in palladium-catalyzed reactions, such as C-H homocoupling and direct arylation. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecules with potential applications in materials science and drug development (Beydoun et al., 2011).
Mecanismo De Acción
While the specific mechanism of action for 2-Acetyl-4-bromothiophene is not explicitly stated in the search results, thiophene-based analogs are known to exhibit a variety of biological effects. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVLWNKFMNRJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370632 | |
| Record name | 1-(4-Bromothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-4-bromothiophene | |
CAS RN |
7209-11-2 | |
| Record name | 1-(4-Bromothiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromo-2-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















